2-Chloro-5-methyl-3-phenyl-1,6-naphthyridine
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Overview
Description
2-Chloro-5-methyl-3-phenyl-1,6-naphthyridine is a heterocyclic compound belonging to the naphthyridine family. . This compound, with its unique structural features, has garnered interest for its potential therapeutic properties and applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-methyl-3-phenyl-1,6-naphthyridine typically involves the chlorination of a naphthyridine precursor. One common method involves the reaction of 3-phenyl-1,6-naphthyridine with phosphorus oxychloride (POCl3) under reflux conditions to introduce the chlorine atom at the 2-position . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-methyl-3-phenyl-1,6-naphthyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 2-position can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form naphthyridine N-oxides or reduction to form dihydronaphthyridines.
Coupling Reactions: It can participate in cross-coupling reactions, such as Suzuki or Heck reactions, to form biaryl or vinyl derivatives.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like amines or thiols, often in the presence of a base such as triethylamine, are used for substitution reactions.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used for oxidation reactions.
Major Products Formed
Substitution Products: Amino or thio derivatives of this compound.
Oxidation Products: Naphthyridine N-oxides.
Reduction Products: Dihydronaphthyridines.
Scientific Research Applications
2-Chloro-5-methyl-3-phenyl-1,6-naphthyridine has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential anticancer, antimicrobial, and anti-inflammatory properties.
Biological Research: The compound is used as a probe to study various biological pathways and molecular targets.
Industrial Applications: It is used in the synthesis of advanced materials and as a building block for more complex molecules.
Mechanism of Action
The mechanism of action of 2-Chloro-5-methyl-3-phenyl-1,6-naphthyridine involves its interaction with specific molecular targets. For instance, in anticancer research, it may inhibit key enzymes or signaling pathways involved in cell proliferation and survival . The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound .
Comparison with Similar Compounds
Similar Compounds
1,6-Naphthyridine: The parent compound of 2-Chloro-5-methyl-3-phenyl-1,6-naphthyridine, known for its diverse biological activities.
2-Chloro-1,5-naphthyridine: Another chlorinated naphthyridine with similar reactivity but different biological properties.
3-Phenyl-1,6-naphthyridine: A precursor in the synthesis of this compound.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research .
Properties
Molecular Formula |
C15H11ClN2 |
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Molecular Weight |
254.71 g/mol |
IUPAC Name |
2-chloro-5-methyl-3-phenyl-1,6-naphthyridine |
InChI |
InChI=1S/C15H11ClN2/c1-10-12-9-13(11-5-3-2-4-6-11)15(16)18-14(12)7-8-17-10/h2-9H,1H3 |
InChI Key |
ITUPDGVWHBJDPF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=CC2=NC(=C(C=C12)C3=CC=CC=C3)Cl |
Origin of Product |
United States |
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